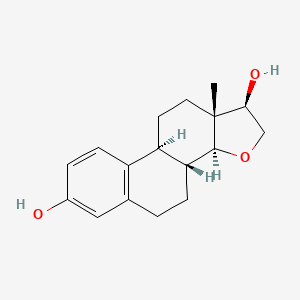![molecular formula C14H28N6 B14668427 2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) CAS No. 40510-19-8](/img/structure/B14668427.png)
2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) is a complex organic compound characterized by its unique structure comprising imidazole rings linked by a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) typically involves the reaction of 1,4-dibromobutane with imidazole derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.
Reduction: Reduction reactions can convert the imidazole rings to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can result in a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) involves its interaction with specific molecular targets and pathways. The imidazole rings can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Butane-1,4-diyl)bis(4,5-dihydro-1H-imidazol-1-ethanol): Similar structure but with hydroxyl groups instead of amine groups.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Contains oxirane rings instead of imidazole rings.
Butane-1,4-diylbis(bromoacetamide): Contains bromoacetamide groups instead of imidazole rings
Uniqueness
The uniqueness of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) lies in its specific arrangement of imidazole rings and butane chain, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
Propiedades
Número CAS |
40510-19-8 |
|---|---|
Fórmula molecular |
C14H28N6 |
Peso molecular |
280.41 g/mol |
Nombre IUPAC |
2-[2-[4-[1-(2-aminoethyl)-4,5-dihydroimidazol-2-yl]butyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C14H28N6/c15-5-9-19-11-7-17-13(19)3-1-2-4-14-18-8-12-20(14)10-6-16/h1-12,15-16H2 |
Clave InChI |
LEAYWMWBBIGOOP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=N1)CCCCC2=NCCN2CCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


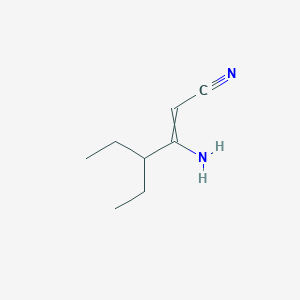

![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
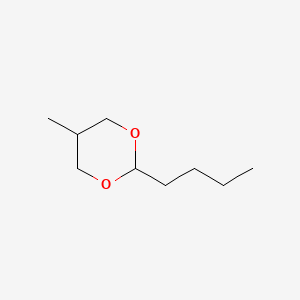
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

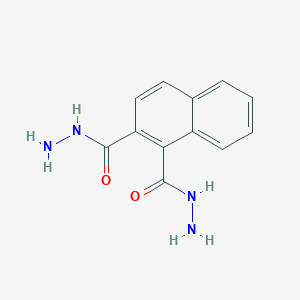
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
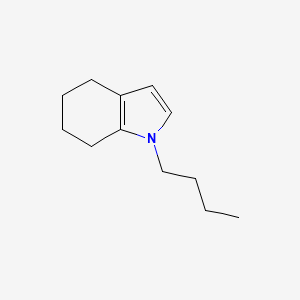
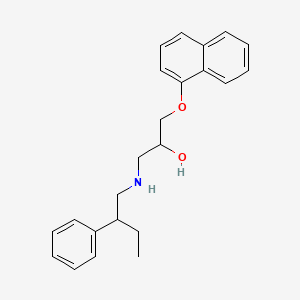
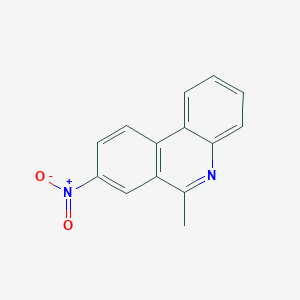
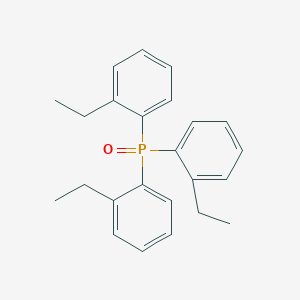
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
